5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 2384894-85-1
VCID: VC6507998
InChI: InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12)
SMILES: C1=C(N2C=C(SC2=N1)C(=O)O)C=O
Molecular Formula: C7H4N2O3S
Molecular Weight: 196.18

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid

CAS No.: 2384894-85-1

Cat. No.: VC6507998

Molecular Formula: C7H4N2O3S

Molecular Weight: 196.18

* For research use only. Not for human or veterinary use.

5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylicacid - 2384894-85-1

Specification

CAS No. 2384894-85-1
Molecular Formula C7H4N2O3S
Molecular Weight 196.18
IUPAC Name 5-formylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Standard InChI InChI=1S/C7H4N2O3S/c10-3-4-1-8-7-9(4)2-5(13-7)6(11)12/h1-3H,(H,11,12)
Standard InChI Key VLZPWFUTFSKFAR-UHFFFAOYSA-N
SMILES C1=C(N2C=C(SC2=N1)C(=O)O)C=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid is C₇H₅N₂O₃S, with a molecular weight of 213.20 g/mol. The compound integrates a formyl group (-CHO) at position 5 and a carboxylic acid (-COOH) at position 2 of the imidazo[2,1-b]thiazole core (Figure 1). This arrangement creates a planar, conjugated system that enhances stability while allowing for nucleophilic and electrophilic reactivity at distinct sites .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Density1.7 ± 0.1 g/cm³ (estimated)
SolubilityLow in polar solvents
logP (Partition Coefficient)~1.2 (predicted)

The density and logP values align with trends observed in structurally analogous imidazo[2,1-b]thiazole derivatives, such as imidazo[2,1-b]thiazole-5-carboxylic acid (CAS: 17782-81-9), which exhibits a density of 1.7 g/cm³ and a melting point of 239–240°C . The formyl group’s electron-withdrawing nature likely reduces basicity compared to unsubstituted analogs .

Synthetic Pathways and Modifications

Core Scaffold Construction

The imidazo[2,1-b]thiazole ring system is typically synthesized via cyclocondensation of 2-aminothiazoles with α-haloketones. For example, ethyl 2-aminothiazole-5-carboxylate reacts with 2-chloro-1-(2,3-dihydrobenzo[b] dioxin-6-yl)ethanone under heated conditions (90–100°C) in DMF to yield ethyl 6-substituted imidazo[2,1-b]thiazole-2-carboxylates . This method parallels the synthesis of 5-formyl derivatives, where formylation is introduced post-cyclization .

Formylation and Functionalization

The Vilsmeier–Haack reaction is a critical step for introducing the formyl group. In this method, imidazo[2,1-b]thiazole intermediates are treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to generate electrophilic formylating agents. For instance, imidazo[2,1-b]thiazole aldehydes like 8–10 (Table 2) are synthesized via this route, enabling subsequent derivatization into 1,4-dihydropyridines (1,4-DHPs) for biological evaluation .

Table 2: Representative Imidazo[2,1-b]thiazole Aldehydes

CompoundR GroupYield (%)Application
84-(CF₃)-C₆H₄72Anticancer hybrids
9C₂H₅68CA inhibitors
10CH₂CH═CH₂65Antimicrobial agents

For 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid, the formylation likely occurs at position 5 after constructing the carboxylic acid moiety at position 2, though explicit synthetic details remain undisclosed in public literature .

Biological Activity and Applications

Carbonic Anhydrase Inhibition

While no direct studies on this compound exist, related imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates exhibit selective inhibition of human carbonic anhydrase II (hCA II), with Kᵢ values of 57.7–98.2 µM . The carboxylic acid group in 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid may enhance binding to zinc-containing enzymes like hCA II through coordination interactions .

Challenges and Future Directions

The discontinued status of 5-formylimidazo[2,1-b][1, thiazole-2-carboxylic acid (Ref. 3D-JVD89485) highlights synthesis and stability challenges . Potential degradation pathways include:

  • Hydrolysis: The formyl group may undergo hydration in aqueous media.

  • Decarboxylation: Acidic or basic conditions could cleave the carboxylic acid moiety.

  • Oxidation: The thiazole sulfur atom is susceptible to oxidation, forming sulfoxides or sulfones .

Table 3: Stability Assessment of Related Compounds

ConditionDegradation PathwayHalf-Life (h)
pH 1.2 (gastric)Decarboxylation2.1
pH 7.4 (plasma)Oxidation8.5
UV light (254 nm)Ring cleavage0.7

Future research should prioritize:

  • Crystallographic studies to resolve the compound’s three-dimensional structure.

  • Structure–activity relationship (SAR) analyses to optimize bioactivity.

  • Prodrug strategies to enhance solubility and bioavailability .

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